molecular formula C12H21NO2 B8655022 Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate

Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate

Cat. No. B8655022
M. Wt: 211.30 g/mol
InChI Key: XYEBZYNJSSEWEQ-UHFFFAOYSA-N
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Patent
US07030267B2

Procedure details

To a solution of 1-cyano-spiro[2.5]octane-1-carboxylic acid ethyl ester (7.1 g, 34.2 mmol) in 95 mL ethanol (EtOH) was added triethylamine (5.0 mL) and Raney nickel (4.0 g). The mixture was hydrogenated in a Parr shaker at 48 psi for 70 hours, filtered, and concentrated. Flash chromatography of the residue (5→10→15% MeOH/methylene chloride (CH2Cl2)) provided 5.0 g (69%) of 1-aminomethyl-spiro[2.5]octane-1-carboxylic acid ethyl ester as a colorless oil. 1H NMR δ 4.15 (q, J=7.1 Hz, 2H), 3.23 (d, J=13.9 Hz, 1H), 2.65 (d, J=13.9 Hz, 1H), 1.41–1.57 (m, 10H), 1.24 (m, 4H), 0.53 (d, J=4.9 Hz, 1H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1([C:14]#[N:15])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1)=[O:5])[CH3:2].C(N(CC)CC)C>C(O)C.[Ni]>[CH2:1]([O:3][C:4]([C:6]1([CH2:14][NH2:15])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1)=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC12CCCCC2)C#N
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
95 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
4 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
70 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CC12CCCCC2)CN
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.